molecular formula C13H10ClNO3 B8545586 2-(4-Chlorophenyl)-5-(2-nitro-1-propenyl)furan

2-(4-Chlorophenyl)-5-(2-nitro-1-propenyl)furan

Cat. No. B8545586
M. Wt: 263.67 g/mol
InChI Key: ZUQNLFUMRCYYBG-UHFFFAOYSA-N
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Patent
US04209448

Procedure details

A mixture of 82 g (0.4 mole) of 5-(p-chlorophenyl)-2-furaldehyde in 400 ml of nitroethane together with 4 ml of piperidine was heated at reflux for 2 hours.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([CH:13]=O)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.N1CCCCC1.[N+:21]([CH2:24][CH3:25])([O-:23])=[O:22]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([CH:13]=[C:24]([N+:21]([O-:23])=[O:22])[CH3:25])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(O1)C=O
Name
Quantity
4 mL
Type
reactant
Smiles
N1CCCCC1
Name
nitroethane
Quantity
400 mL
Type
reactant
Smiles
[N+](=O)([O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1OC(=CC1)C=C(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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